molecular formula C14H18O2S B14424700 Benzene, 1-(1-heptynylsulfonyl)-4-methyl- CAS No. 82721-81-1

Benzene, 1-(1-heptynylsulfonyl)-4-methyl-

Cat. No.: B14424700
CAS No.: 82721-81-1
M. Wt: 250.36 g/mol
InChI Key: CVAGTOGITKNWBR-UHFFFAOYSA-N
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Description

Benzene, 1-(1-heptynylsulfonyl)-4-methyl-: is an organic compound characterized by the presence of a benzene ring substituted with a heptynylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-heptynylsulfonyl)-4-methyl- typically involves the reaction of 1-heptyne with sulfonyl chloride in the presence of a base, followed by the introduction of a methyl group on the benzene ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-(1-heptynylsulfonyl)-4-methyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfoxide or sulfide derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like acetonitrile or dimethylformamide.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide or sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Benzene, 1-(1-heptynylsulfonyl)-4-methyl- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used to study the effects of sulfonyl groups on biological systems, potentially leading to the development of new pharmaceuticals.

Medicine: The compound’s unique structure may be explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

Industry: In industrial applications, Benzene, 1-(1-heptynylsulfonyl)-4-methyl- can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1-(1-heptynylsulfonyl)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • Benzene, 1-(1-heptynylsulfonyl)-4-ethyl-
  • Benzene, 1-(1-heptynylsulfonyl)-4-propyl-
  • Benzene, 1-(1-heptynylsulfonyl)-4-butyl-

Comparison: Compared to its analogs, Benzene, 1-(1-heptynylsulfonyl)-4-methyl- may exhibit different reactivity and properties due to the presence of the methyl group. This can influence its solubility, stability, and interactions with other molecules, making it unique for specific applications.

Properties

CAS No.

82721-81-1

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

1-hept-1-ynylsulfonyl-4-methylbenzene

InChI

InChI=1S/C14H18O2S/c1-3-4-5-6-7-12-17(15,16)14-10-8-13(2)9-11-14/h8-11H,3-6H2,1-2H3

InChI Key

CVAGTOGITKNWBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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